Uroguanylin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uroguanylin is a peptide hormone that is produced by the small intestine and kidneys. It is a member of the guanylin family of peptides and plays a crucial role in the regulation of fluid and electrolyte balance in the body. Uroguanylin has been the subject of extensive scientific research in recent years due to its potential therapeutic applications in the treatment of various diseases.
Mechanism Of Action
Uroguanylin exerts its physiological effects by binding to the guanylate cyclase C (GC-C) receptor, which is expressed on the surface of intestinal and renal epithelial cells. Binding of uroguanylin to the GC-C receptor activates the intracellular signaling pathway, which leads to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the activation of downstream effectors, which ultimately result in the physiological effects of uroguanylin.
Biochemical And Physiological Effects
Uroguanylin has a range of biochemical and physiological effects, including the regulation of fluid and electrolyte balance, the modulation of intestinal motility, and the regulation of blood pressure. Uroguanylin has been shown to increase the secretion of water and electrolytes in the intestine and kidney, which helps to maintain fluid and electrolyte balance in the body. It also modulates intestinal motility by increasing the tone and frequency of contractions, which helps to regulate the movement of food through the digestive tract. In addition, uroguanylin has been shown to regulate blood pressure by modulating the activity of the renin-angiotensin-aldosterone system.
Advantages And Limitations For Lab Experiments
Uroguanylin has several advantages for lab experiments, including its high potency, stability, and specificity. It is also relatively easy to synthesize and purify, which makes it a useful tool for studying the physiological effects of the peptide. However, there are also some limitations to using uroguanylin in lab experiments. For example, its effects may be influenced by other factors, such as the presence of other hormones or neurotransmitters. In addition, the effects of uroguanylin may vary depending on the experimental conditions, such as the concentration of the peptide or the type of tissue being studied.
Future Directions
There are several future directions for research on uroguanylin. One area of interest is the development of uroguanylin-based therapies for the treatment of various diseases. For example, uroguanylin has been shown to have potential therapeutic applications in the treatment of inflammatory bowel disease, constipation, and hypertension. Another area of interest is the elucidation of the molecular mechanisms underlying the physiological effects of uroguanylin. This could lead to the development of more specific and effective therapies that target the GC-C receptor and downstream effectors. Finally, further research is needed to explore the potential interactions between uroguanylin and other hormones and neurotransmitters, which could provide new insights into the regulation of fluid and electrolyte balance in the body.
Synthesis Methods
Uroguanylin is synthesized as a preprohormone that undergoes post-translational processing to produce the mature peptide. The preprohormone is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus, where it is cleaved to produce the prohormone. The prohormone is further processed in the secretory vesicles to produce the mature peptide.
Scientific Research Applications
Uroguanylin has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases. It has been shown to have a range of physiological effects, including the regulation of fluid and electrolyte balance, the modulation of intestinal motility, and the regulation of blood pressure.
properties
CAS RN |
152175-68-3 |
---|---|
Product Name |
Uroguanylin |
Molecular Formula |
C61H101N17O25S4 |
Molecular Weight |
1600.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1 |
InChI Key |
SJMPVWVIVWEWJK-AXEIBBKLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Other CAS RN |
152175-68-3 |
sequence |
QEDCELCINVACTGC |
synonyms |
uroguanylin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.